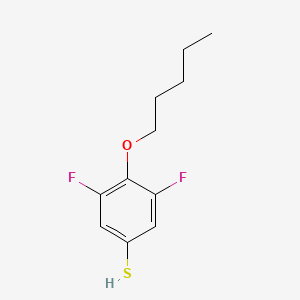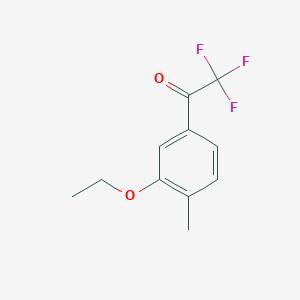
2-Methyl-4-n-propoxyphenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-n-propoxyphenyl methyl sulfide is an organic compound characterized by the presence of a methyl group, a propoxy group, and a sulfide linkage attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-n-propoxyphenyl methyl sulfide typically involves the reaction of 2-methyl-4-n-propoxyphenol with a suitable methylating agent in the presence of a sulfur source. Common reaction conditions include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, followed by the addition of a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.
Reduction: LiAlH4, NaBH4, anhydrous ether or THF as a solvent.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or reduced sulfur species.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Applications De Recherche Scientifique
2-Methyl-4-n-propoxyphenyl methyl sulfide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure may offer advantages in the design of novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-n-propoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfide group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-n-butoxyphenyl methyl sulfide: Similar structure with a butoxy group instead of a propoxy group.
2-Methyl-4-n-ethoxyphenyl methyl sulfide: Similar structure with an ethoxy group instead of a propoxy group.
2-Methyl-4-n-methoxyphenyl methyl sulfide: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
2-Methyl-4-n-propoxyphenyl methyl sulfide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. The length and branching of the alkoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
IUPAC Name |
2-methyl-1-methylsulfanyl-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-7-12-10-5-6-11(13-3)9(2)8-10/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAPWKVPKDMFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991281.png)


![1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991306.png)







![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)


